(2-Methyl-1,3-thiazol-4-yl)methanol
Overview
Description
(2-Methyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C5H7NOS. It is a member of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
(2-Methyl-1,3-thiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization agents.
Safety and Hazards
“(2-Methyl-1,3-thiazol-4-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Thiazoles, the group to which this compound belongs, have been found to interact with a variety of biological targets .
Mode of Action
Thiazoles, in general, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazoles have been associated with a wide range of biological activities and are likely to interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of this compound would be influenced by these properties, but specific details are currently unavailable .
Result of Action
Thiazoles have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(2-Methyl-1,3-thiazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are crucial for cell signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and sustained inhibition of proteases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve metabolic functions. At higher doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been noted, where the beneficial effects plateau and adverse effects begin to manifest at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization of the compound to specific cellular compartments, where it can exert its biological effects. For instance, this compound has been shown to accumulate in the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell, such as the mitochondria and the nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. In the mitochondria, this compound can enhance mitochondrial respiration and reduce the production of reactive oxygen species, thereby protecting the cell from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-4-yl)methanol typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another approach involves the bromination of substituted acetophenones with N-bromosuccinimide (NBS) in acetonitrile, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
(2-Methyl-1,3-thiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCIFTBSQKDYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441960 | |
Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76632-23-0 | |
Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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